Chromozym PK

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

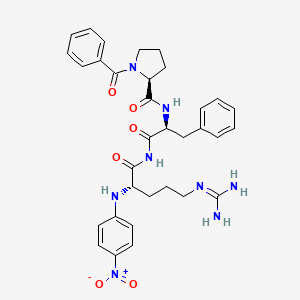

Chromozym PK is a chromogenic substrate for factor XII assay.

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays for Plasma Kallikrein

Chromozym PK serves as a critical tool for measuring the activity of plasma kallikrein through a chromogenic assay. The substrate is cleaved by plasma kallikrein to release 4-nitraniline, which can be quantitatively measured at 405 nm. This assay is essential for:

- Determining Serine Protease Activity : this compound is specifically designed to assess the activity of serine proteases, particularly plasma kallikrein in citrated plasma samples. It is activated by divalent metal ions such as magnesium and can be used to monitor kallikrein activity under various conditions .

- Clinical Diagnostics : The assay using this compound has been employed to evaluate conditions associated with altered kallikrein activity, such as hypertension and inflammatory diseases. For instance, studies have shown that inhibiting plasma kallikrein mitigates cerebral hematoma expansion in experimental hypertension models .

Research on Disease Mechanisms

This compound has been instrumental in elucidating the role of plasma kallikrein in various pathological states:

- Alzheimer's Disease : Research has demonstrated that misfolded proteins can activate factor XII, leading to kallikrein generation from prekallikrein. This process is monitored using this compound, revealing insights into the neuroinflammatory processes associated with Alzheimer's disease .

- Wound Healing and Inflammation : The activity of plasma kallikrein in wound exudates has been assessed using this compound. It helps understand the proteolytic processes involved in wound healing and inflammation, highlighting its role in generating bioactive peptides like bradykinin from kininogen .

Therapeutic Insights

The applications of this compound extend into therapeutic research:

- Anticoagulant Development : Studies utilizing this compound have contributed to the development of supramolecular anticoagulants that can be reversibly activated or inhibited. These findings are crucial for designing new therapeutic agents that target coagulation pathways effectively .

- Kallikrein Inhibitors : The substrate has been used to evaluate the efficacy of novel kallikrein inhibitors derived from natural sources or synthesized compounds. This research is vital for developing treatments for conditions characterized by excessive kallikrein activity, such as thrombosis and certain inflammatory diseases .

Data Summary Table

Case Studies

-

Alzheimer's Disease Mechanism Study :

A study explored how aggregated amyloid beta (Aβ) activates factor XII, leading to increased plasma kallikrein activity measured via this compound. The findings suggest a link between neuroinflammation and cognitive decline, emphasizing the substrate's role in understanding Alzheimer's pathology . -

Wound Healing Assessment :

Research utilizing this compound demonstrated that plasma kallikrein plays a significant role in wound healing processes by generating bradykinin from kininogen. This study highlighted the substrate's utility in evaluating proteolytic activity within biological fluids during tissue repair .

Eigenschaften

CAS-Nummer |

58840-30-5 |

|---|---|

Molekularformel |

C33H38N8O6 |

Molekulargewicht |

642.7 g/mol |

IUPAC-Name |

(2S)-1-benzoyl-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C33H38N8O6/c34-33(35)36-19-7-13-26(37-24-15-17-25(18-16-24)41(46)47)29(42)39-30(43)27(21-22-9-3-1-4-10-22)38-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23/h1-6,9-12,15-18,26-28,37H,7-8,13-14,19-21H2,(H,38,44)(H4,34,35,36)(H,39,42,43)/t26-,27-,28-/m0/s1 |

InChI-Schlüssel |

GAMRKVOQYKERQN-KCHLEUMXSA-N |

SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CCCN=C(N)N)NC4=CC=C(C=C4)[N+](=O)[O-] |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC4=CC=C(C=C4)[N+](=O)[O-] |

Kanonische SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CCCN=C(N)N)NC4=CC=C(C=C4)[N+](=O)[O-] |

Aussehen |

Solid powder |

Key on ui other cas no. |

58840-30-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

enzoyl-Pro-Phe-Arg-p-nitroanilide benzoyl-prolyl-phenylalanyl-arginine-p-nitroanilide Chromozym PK chromozym PK monohydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.